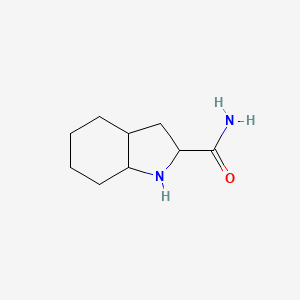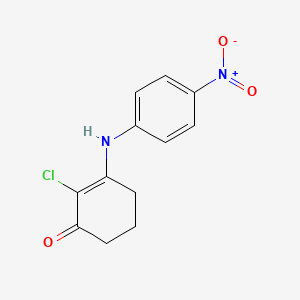
Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate is an organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the pyrrolidine derivative with methyl thioacetate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((1-(4-chlorobenzoyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-(4-methylbenzoyl)pyrrolidin-3-yl)thio)acetate
Uniqueness
Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can result in different reactivity and binding characteristics compared to similar compounds with other substituents.
Propiedades
IUPAC Name |
methyl 2-[1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S/c1-22-13(20)9-23-12-6-7-19(8-12)14(21)10-2-4-11(5-3-10)15(16,17)18/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEPOQNAJZKZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2612084.png)

![[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2612086.png)


![(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2612090.png)

![3-(2-(2,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2612092.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-yl]propan-1-one hydrochloride](/img/structure/B2612094.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2612095.png)
![(2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2612096.png)
